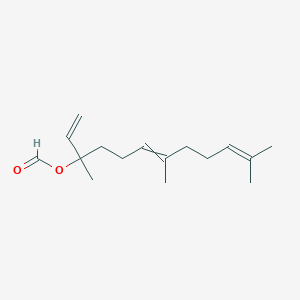
(S)-3,7,11-Trimethyldodeca-1,6,10-trien-3-yl formate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-3,7,11-Trimethyldodeca-1,6,10-trien-3-yl formate is an organic compound known for its unique structure and properties. It is a formate ester derived from a sesquiterpene alcohol. This compound is notable for its applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3,7,11-Trimethyldodeca-1,6,10-trien-3-yl formate typically involves the esterification of the corresponding alcohol with formic acid or its derivatives. One common method is the reaction of (S)-3,7,11-Trimethyldodeca-1,6,10-trien-3-ol with formic acid in the presence of a dehydrating agent such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to accelerate the esterification reaction. The process may also include purification steps like distillation or crystallization to obtain the desired product in high purity.
化学反应分析
Types of Reactions
(S)-3,7,11-Trimethyldodeca-1,6,10-trien-3-yl formate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the formate ester back to the alcohol.
Substitution: Nucleophilic substitution reactions can replace the formate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: The corresponding alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, (S)-3,7,11-Trimethyldodeca-1,6,10-trien-3-yl formate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential bioactivity. It may exhibit antimicrobial, antifungal, or anti-inflammatory properties, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. They may be used in the development of new pharmaceuticals targeting specific diseases or conditions.
Industry
In the industrial sector, this compound is used in the production of fragrances and flavors. Its pleasant aroma makes it a popular choice in the formulation of perfumes and other scented products.
作用机制
The mechanism of action of (S)-3,7,11-Trimethyldodeca-1,6,10-trien-3-yl formate involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
Geranyl formate: Another formate ester with a similar structure but different functional groups.
Neryl formate: Similar to geranyl formate but with a different stereochemistry.
Farnesyl formate: A related compound with a longer carbon chain.
Uniqueness
(S)-3,7,11-Trimethyldodeca-1,6,10-trien-3-yl formate is unique due to its specific stereochemistry and the presence of multiple double bonds. These features contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
生物活性
(S)-3,7,11-Trimethyldodeca-1,6,10-trien-3-yl formate is a compound with significant biological activity. It is a derivative of nerolidol, a naturally occurring sesquiterpene alcohol found in various essential oils. This article reviews the biological properties of this compound, focusing on its pharmacological activities, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C15H26O2
- Molecular Weight : 238.37 g/mol
- CAS Number : 7212-44-4
- Structural Characteristics : The compound features a long carbon chain with multiple double bonds and a formate ester functional group.
Biological Activity Overview
This compound exhibits various biological activities that can be categorized into the following areas:
1. Antimicrobial Activity
Research indicates that nerolidol and its derivatives possess antimicrobial properties against a range of pathogens. Studies have shown that this compound exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria as well as fungi.
| Pathogen Type | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Candida albicans | 18 |
2. Anti-inflammatory Effects
The compound has been shown to reduce inflammation in various experimental models. The mechanism appears to involve the inhibition of pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6.
Case Study : A study demonstrated that administration of this compound in a rat model of arthritis resulted in a significant decrease in paw swelling and histological signs of inflammation compared to control groups .
3. Antioxidant Activity
This compound has shown potential as an antioxidant. In vitro assays indicate that it can scavenge free radicals and reduce oxidative stress markers in cellular models.
4. Anticancer Properties
Emerging research suggests that this compound may possess anticancer properties by inducing apoptosis in cancer cell lines.
Mechanism of Action : The compound appears to activate caspase pathways leading to programmed cell death in human breast cancer cells (MCF-7) at concentrations above 50 µM .
The biological activities of this compound can be attributed to its interaction with various molecular targets:
- Inhibition of Enzymatic Activity : The compound inhibits enzymes involved in inflammatory pathways.
- Modulation of Gene Expression : It affects the expression levels of genes associated with apoptosis and oxidative stress response.
- Membrane Interaction : Due to its lipophilic nature, it may integrate into cellular membranes affecting permeability and signaling.
属性
CAS 编号 |
1112-99-8 |
|---|---|
分子式 |
C16H26O2 |
分子量 |
250.38 g/mol |
IUPAC 名称 |
[(3S,6E)-3,7,11-trimethyldodeca-1,6,10-trien-3-yl] formate |
InChI |
InChI=1S/C16H26O2/c1-6-16(5,18-13-17)12-8-11-15(4)10-7-9-14(2)3/h6,9,11,13H,1,7-8,10,12H2,2-5H3/b15-11+/t16-/m1/s1 |
InChI 键 |
GJPVEZJRYIBIOD-RBFDBLARSA-N |
SMILES |
CC(=CCCC(=CCCC(C)(C=C)OC=O)C)C |
手性 SMILES |
CC(=CCC/C(=C/CC[C@@](C)(C=C)OC=O)/C)C |
规范 SMILES |
CC(=CCCC(=CCCC(C)(C=C)OC=O)C)C |
Key on ui other cas no. |
1112-99-8 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















